![molecular formula C15H14N4O B15212891 5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)
5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that features a furo[2,3-d]pyrimidine core with a phenylprop-1-en-1-yl substituent. This compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylprop-1-en-1-ylamine with a furo[2,3-d]pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as xylene or toluene, followed by purification steps like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-d]pyrimidine-2,4-dione derivatives, while reduction can produce amine-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a protein kinase inhibitor, which is crucial in cancer treatment.
Biological Research: The compound’s ability to interact with various biological targets makes it a candidate for studying cellular processes and signaling pathways.
Industrial Applications: Its derivatives are explored for use in pharmaceuticals and agrochemicals due to their bioactive properties.
Wirkmechanismus
The mechanism of action of 5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are essential for cell growth and proliferation. This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its protein kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Another potent kinase inhibitor with similar biological activities.
Quinazoline: Widely studied for its anticancer properties.
Uniqueness
5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine stands out due to its unique furo[2,3-d]pyrimidine core, which provides distinct electronic and steric properties. These properties can enhance its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry research.
Eigenschaften
Molekularformel |
C15H14N4O |
|---|---|
Molekulargewicht |
266.30 g/mol |
IUPAC-Name |
5-[(E)-3-phenylprop-1-enyl]furo[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H14N4O/c16-13-12-11(9-20-14(12)19-15(17)18-13)8-4-7-10-5-2-1-3-6-10/h1-6,8-9H,7H2,(H4,16,17,18,19)/b8-4+ |
InChI-Schlüssel |
LTRLMNJMVCTBHV-XBXARRHUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C/C=C/C2=COC3=NC(=NC(=C23)N)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC=CC2=COC3=NC(=NC(=C23)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



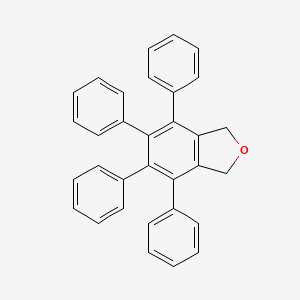
![5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B15212838.png)
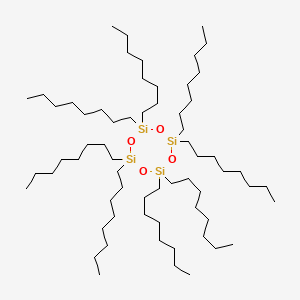
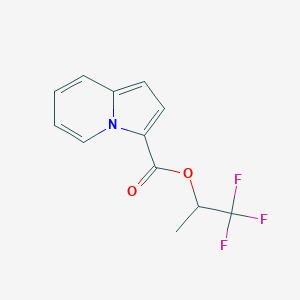
![(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)](/img/structure/B15212856.png)
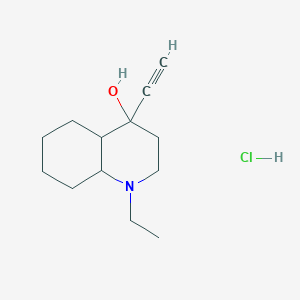
![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)
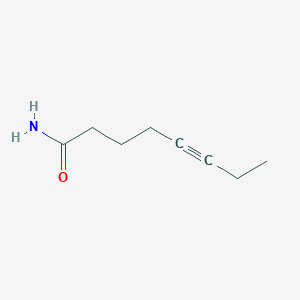
![2,5-Diphenyl-3-[(propan-2-yl)oxy]furan](/img/structure/B15212889.png)
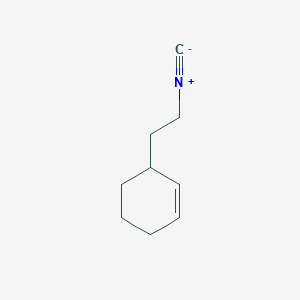
![(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)

![2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15212915.png)
